molecular formula C17H18F3N3O2 B2949903 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1396813-79-8

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2949903
CAS No.: 1396813-79-8
M. Wt: 353.345
InChI Key: VHMCGKCYLUKIKU-UHFFFAOYSA-N
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Description

The compound N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide features a pyrimidine core substituted with a cyclopropyl group and a trifluoromethyl (-CF₃) moiety at positions 4 and 6, respectively. This heterocyclic system is linked via an ethyl chain to a 2,5-dimethylfuran-3-carboxamide group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl substituent introduces steric constraints that may influence binding interactions .

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-9-7-12(10(2)25-9)16(24)21-6-5-15-22-13(11-3-4-11)8-14(23-15)17(18,19)20/h7-8,11H,3-6H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMCGKCYLUKIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

  • Molecular Formula : C15H18F3N3O2
  • Molecular Weight : 333.32 g/mol
  • CAS Number : [Not provided in the search results]

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity
    • Studies have shown that compounds with trifluoromethyl groups exhibit significant antimicrobial effects against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
    • Minimum inhibitory concentrations (MICs) for related compounds indicate that structural modifications influence antimicrobial efficacy.
  • Anticancer Activity
    • Research indicates that derivatives of trifluoromethyl pyrimidines, including this compound, show promising anticancer properties against cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) .
    • The effectiveness was noted at concentrations around 5 µg/ml, although it was less potent than established chemotherapeutics like doxorubicin.
  • Anti-inflammatory Potential
    • The compound's structural features suggest potential anti-inflammatory effects, potentially through inhibition of pro-inflammatory pathways. The presence of the trifluoromethyl moiety has been correlated with modulation of inflammatory responses .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/ml)Reference
Compound AS. aureus20
Compound BMRSA15
This compoundTBDTBD

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µg/ml)Comparison DrugReference
PC35Doxorubicin
K5625Doxorubicin
HeLa5Doxorubicin
A5495Doxorubicin

Case Studies

  • Antimicrobial Evaluation :
    In vitro studies conducted on a series of trifluoromethyl pyrimidine derivatives revealed that the presence of the trifluoromethyl group significantly enhanced activity against bacterial strains compared to their non-fluorinated counterparts. This suggests that fluorination may be a critical factor in developing new antimicrobial agents.
  • Anticancer Studies :
    A study highlighted the anticancer effects of various trifluoromethyl pyrimidine derivatives, including this compound. The compound demonstrated notable cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and related analogs from the literature:

Compound Name / Core Structure Substituents / Modifications Molecular Weight (g/mol) Key Structural Notes
Target Compound Pyrimidine core; 4-cyclopropyl, 6-CF₃; ethyl linker; 2,5-dimethylfuran-3-carboxamide ~430 (estimated) Combines pyrimidine’s hydrogen-bonding capacity with furan’s aromaticity and CF₃’s stability .
Goxalapladib (CAS-412950-27-7) Naphthyridine core; trifluoromethyl biphenyl; methoxyethylpiperidine 718.80 Larger naphthyridine system with extended aromaticity; higher molecular weight.
Furo[2,3-b]pyridine derivatives Furopyridine core; fluorophenyl, cyclopropylcarbamoyl, trifluoroethylamino substituents 500–700 Fused furan-pyridine systems; substituents vary for solubility and target affinity.
Excluded benzamide analogs Benzamide core; thiazolyl, thienyl, or pyridinyl substituents; nitro/cyano groups 400–600 Flexible linkers (e.g., thioether); diverse electronic profiles for viral/cancer targets.

Key Observations:

  • Pyrimidine vs. Naphthyridine/Furopyridine Cores: The target’s pyrimidine ring offers a compact, hydrogen-bond-friendly scaffold compared to the bulkier naphthyridine in Goxalapladib or fused furopyridine systems .
  • Trifluoromethyl (-CF₃) Effects: Present in both the target and Goxalapladib, this group enhances resistance to oxidative metabolism, a critical feature for prolonged in vivo activity .
  • Linker Flexibility: The ethyl chain in the target compound provides moderate flexibility, whereas thioether linkers in benzamide analogs (e.g., ) may improve conformational adaptability .

Physicochemical Properties

Property Target Compound (Estimated) Furopyridine Derivatives Benzamide Analogs
LogP (Lipophilicity) ~3.5 (moderate) 2.8–4.2 2.0–3.5
Solubility (aq., pH 7) Low (CF₃ reduces polarity) Low to moderate Moderate (polar substituents)
Metabolic Stability High (CF₃, cyclopropyl) Moderate to high Variable (depends on substituents)

Key Findings:

  • The trifluoromethyl group in the target compound likely reduces aqueous solubility compared to benzamide analogs with polar cyano or nitro groups .
  • Cyclopropyl substitution may mitigate first-pass metabolism, as seen in similar compounds with strained ring systems .

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